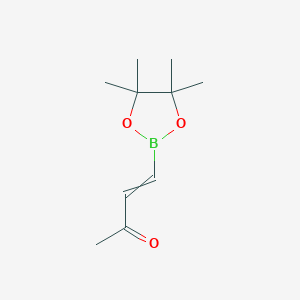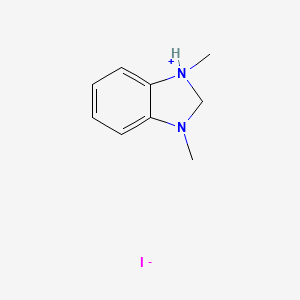
1H-Benzimidazolium, 1,3-dimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazolium, 1,3-dimethyl-, iodide is an organic compound with the molecular formula C9H11IN2. It is a derivative of benzimidazole, where the nitrogen atoms at positions 1 and 3 are methylated, and the compound is paired with an iodide ion. This compound is known for its applications as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-Benzimidazolium, 1,3-dimethyl-, iodide can be synthesized through the alkylation of benzimidazole. The typical synthetic route involves the reaction of benzimidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzimidazole and methyl iodide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazolium, 1,3-dimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: It can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Catalytic Reactions: It is widely used as a catalyst in organic synthesis, including Knoevenagel condensation, Grignard reactions, and acylation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out in polar solvents.
Redox Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Catalytic Reactions: The compound is used in catalytic amounts, often in the presence of other co-catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution, the iodide ion is replaced by the nucleophile, forming a new substituted benzimidazole derivative.
Aplicaciones Científicas De Investigación
1H-Benzimidazolium, 1,3-dimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism by which 1H-Benzimidazolium, 1,3-dimethyl-, iodide exerts its effects is primarily through its role as a catalyst. The compound can stabilize transition states and lower the activation energy of reactions, thereby increasing the reaction rate. Its molecular targets include various organic substrates, and it can facilitate a range of chemical transformations through different pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1,3-Di-tert-butylimidazolium tetrafluoroborate
Uniqueness
1H-Benzimidazolium, 1,3-dimethyl-, iodide is unique due to its specific structure, which imparts distinct catalytic properties. The presence of the iodide ion makes it particularly effective in nucleophilic substitution reactions. Additionally, its methylated nitrogen atoms enhance its stability and reactivity compared to non-methylated benzimidazole derivatives.
Propiedades
Fórmula molecular |
C9H13IN2 |
|---|---|
Peso molecular |
276.12 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H12N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-6H,7H2,1-2H3;1H |
Clave InChI |
QCGAZKLYSNQZNE-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C2=CC=CC=C21)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


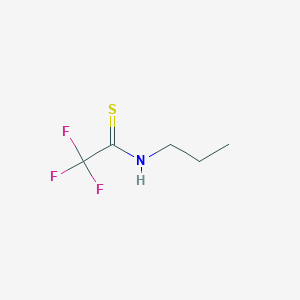
![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)

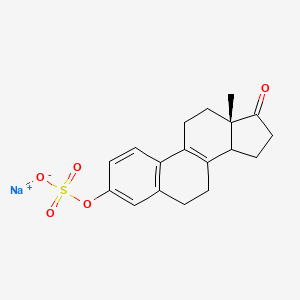
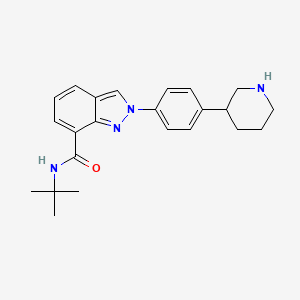
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)
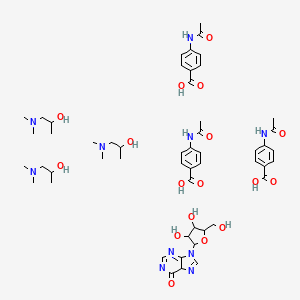
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)

![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)
